Cas no 1547817-26-4 (2-(Cyclobutylmethoxy)-5-iodobenzoic acid)

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(Cyclobutylmethoxy)-5-iodobenzoic acid
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- MDL: MFCD24344371
- インチ: 1S/C12H13IO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
- InChIKey: UDNYOAJWUFYEDG-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(I)=CC=C1OCC1CCC1
2-(Cyclobutylmethoxy)-5-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 213772-1g |
2-(Cyclobutylmethoxy)-5-iodobenzoic acid, 95% |
1547817-26-4 | 95% | 1g |
$1073.00 | 2023-09-10 | |
Matrix Scientific | 213772-2.500g |
2-(Cyclobutylmethoxy)-5-iodobenzoic acid, 95% |
1547817-26-4 | 95% | 2.500g |
$1898.00 | 2023-09-10 |
2-(Cyclobutylmethoxy)-5-iodobenzoic acid 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
2-(Cyclobutylmethoxy)-5-iodobenzoic acidに関する追加情報
Introduction to 2-(Cyclobutylmethoxy)-5-iodobenzoic acid (CAS No. 1547817-26-4)
2-(Cyclobutylmethoxy)-5-iodobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1547817-26-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of iodo-substituted benzoic acids, a category known for its diverse biological activities and potential therapeutic applications. The presence of both an iodine atom and a cyclobutylmethoxy group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The structural features of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid contribute to its reactivity and functionality. The iodine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex organic molecules. Additionally, the cyclobutylmethoxy group introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets. These characteristics make it a promising candidate for drug discovery and development.
In recent years, there has been growing interest in the use of iodo-substituted benzoic acids as building blocks in medicinal chemistry. The iodine atom serves as an excellent leaving group, allowing for the introduction of various substituents at different positions on the benzoic acid core. This flexibility is particularly useful in the design of novel compounds with tailored pharmacological properties. For instance, studies have demonstrated that iodo-substituted benzoic acids can be used to synthesize derivatives with anti-inflammatory, anticancer, and antimicrobial activities.
One of the most compelling aspects of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. The cyclobutylmethoxy group, in particular, has been shown to enhance binding affinity and selectivity when incorporated into drug-like molecules. This is due to its ability to occupy specific binding pockets on protein targets, thereby modulating enzyme activity or receptor interactions. Such structural features are crucial for developing drugs with improved efficacy and reduced side effects.
Recent advancements in synthetic methodologies have further expanded the utility of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid. For example, transition-metal-catalyzed reactions have enabled the efficient construction of complex scaffolds from simpler precursors. These techniques have been instrumental in generating novel analogs with enhanced biological activity. Moreover, computational studies have played a pivotal role in predicting the binding modes of these compounds to biological targets, facilitating rational drug design.
The pharmaceutical industry has taken note of the potential of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid and is actively exploring its applications in various therapeutic areas. Researchers are particularly interested in its role as a precursor for kinase inhibitors, which are known for their effectiveness against a wide range of diseases, including cancer and inflammatory disorders. By leveraging the unique structural features of this compound, scientists aim to develop next-generation drugs that offer superior pharmacological profiles.
In conclusion, 2-(Cyclobutylmethoxy)-5-iodobenzoic acid (CAS No. 1547817-26-4) represents a significant advancement in medicinal chemistry. Its versatile structure and reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the design and synthesis of novel therapeutic agents.
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